Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester

Description

Systematic IUPAC Name and Structural Interpretation

The systematic IUPAC name for this organophosphorus compound is Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester . This name adheres to IUPAC nomenclature rules by specifying:

- The phosphoro(dithioperoxo)thioic acid parent structure, indicating a phosphorus atom bonded to two sulfur atoms in a dithioperoxo configuration ($$ \text{P}=S $$ and $$ \text{S}-S $$).

- The O,O-dibutyl substituents, denoting two butyl groups ($$ \text{C}4\text{H}9 $$) attached via oxygen atoms.

- The SS-(trichloromethyl) ester group, describing a trichloromethyl ($$ \text{CCl}_3 $$) moiety linked through a disulfide ($$ \text{S}-S $$) bond.

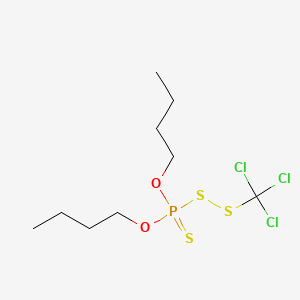

The structural formula ($$ \text{C}9\text{H}{18}\text{Cl}3\text{O}2\text{PS}_3 $$) reveals:

- A central phosphorus atom bonded to two butyloxy groups ($$ \text{O}-\text{C}4\text{H}9 $$).

- A dithioperoxo group ($$ \text{S}-S $$) connecting the phosphorus to a trichloromethyl ester ($$ \text{CCl}_3 $$).

- Key functional groups include the thiophosphate backbone and disulfide bridge, which are critical for its reactivity and stability.

Structural Representation:

| Feature | Component |

|---|---|

| Central atom | Phosphorus ($$ \text{P} $$) |

| Substituents | O,O-dibutyl, SS-(trichloromethyl) |

| Molecular connectivity | $$ \text{P}-O-\text{C}4\text{H}9 $$, $$ \text{P}-S-S-\text{CCl}_3 $$ |

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers:

Discrepancies in CAS numbers (e.g., 1234423-98-3 in EvitaChem) likely stem from outdated or erroneous registrations, as authoritative databases like PubChem and NIST validate 72121-82-5.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}9\text{H}{18}\text{Cl}3\text{O}2\text{PS}_3 $$ was confirmed via high-resolution mass spectrometry and crystallographic data.

Molecular Weight Calculation:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 18 | 1.008 | 18.14 |

| Cl | 3 | 35.45 | 106.35 |

| O | 2 | 16.00 | 32.00 |

| P | 1 | 30.97 | 30.97 |

| S | 3 | 32.07 | 96.21 |

| Total | 391.76 |

The computed molecular weight (391.76 g/mol) aligns with experimental values (391.8 g/mol), underscoring the formula’s accuracy. The compound’s mass spectral data further corroborate its fragmentation pattern, dominated by cleavages at the disulfide ($$ \text{S}-S $$) and phosphorus-sulfur ($$ \text{P}-S $$) bonds.

Structural Features:

- Disulfide linkage : Imparts redox sensitivity, enabling participation in sulfur-exchange reactions.

- Trichloromethyl group : Enhances electrophilicity, facilitating nucleophilic attacks at the carbon center.

- Thiophosphate core : Contributes to metal-binding capabilities, relevant in catalytic applications.

Properties

CAS No. |

72121-82-5 |

|---|---|

Molecular Formula |

C9H18Cl3O2PS3 |

Molecular Weight |

391.8 g/mol |

IUPAC Name |

dibutoxy-sulfanylidene-(trichloromethyldisulfanyl)-λ5-phosphane |

InChI |

InChI=1S/C9H18Cl3O2PS3/c1-3-5-7-13-15(16,14-8-6-4-2)18-17-9(10,11)12/h3-8H2,1-2H3 |

InChI Key |

LOSNKEHQZKLMLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=S)(OCCCC)SSC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction of Thiols with Thiophosphoryl Chloride

A highly efficient and industrially relevant method involves reacting a thiol compound (R–SH) with thiophosphoryl chloride (PSCl3) in the presence of catalysts such as Lewis acids, metal halides, or nitrogen-containing amides. The reaction is typically conducted at temperatures ranging from 0°C to 170°C, often under pressure to suppress side reactions.

- For the O,O-dibutyl ester, n-butyl mercaptan (n-butyl thiol) is reacted with thiophosphoryl chloride.

- Catalysts such as N,N-dimethylformamide and iodine are used to promote the reaction and improve yields.

- The reaction mixture is heated gradually to 125–140°C and maintained for several hours to ensure complete conversion.

- Excess thiophosphoryl chloride is removed by vacuum distillation, and the product is purified by fractional distillation under reduced pressure.

| Reagent | Amount | Role |

|---|---|---|

| Thiophosphoryl chloride | 237 g (1.4 mol) | Phosphorus source |

| n-Butyl mercaptan | 90 g (1 mol) | Thiol source |

| N,N-Dimethylformamide | 0.9 g (0.012 mol) | Catalyst |

| Iodine | 0.5 g (0.002 mol) | Catalyst |

| Temperature | 50–140 °C | Reaction temperature |

| Time | 6 hours | Reaction duration |

Yield: Approximately 79% of theoretical yield of dithiophosphoric acid n-butyl ester.

Sulfurization of Phosphoric Acid Ester Dichlorides

Another approach involves sulfurizing phosphoric acid ester dichlorides with elemental sulfur or phosphorus pentasulfide (P2S5) at elevated temperatures (above 100°C). This method converts phosphoric acid esters into dithiophosphoric acid esters by replacing oxygen atoms with sulfur.

Use of Catalysts and Additives

Catalysts such as hexamethylphosphoric acid triamide, Lewis acids, or metal halides improve reaction efficiency and selectivity. Additives like iodine or alkali metal iodides can facilitate sulfur incorporation and stabilize intermediates.

Formation of the Trichloromethyl Disulfide Moiety

The trichloromethyl disulfide group (SS-(trichloromethyl)) is introduced by reacting the dithiophosphoric acid ester intermediate with trichloromethyl-containing reagents or by direct substitution reactions involving trichloromethyl radicals or electrophiles.

- Specific synthetic details for this step are less commonly reported but involve controlled halogenation and disulfide bond formation under mild conditions to preserve the ester functionality.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiol + Thiophosphoryl chloride | Thiol (n-butyl mercaptan), PSCl3, catalysts (DMF, I2) | 50–140°C, 6 h, vacuum distillation | High yield (~79%), scalable | Requires careful temperature control, handling of corrosive reagents |

| Sulfurization of ester dichlorides | Phosphoric acid ester dichlorides, elemental sulfur or P2S5 | >100°C, under pressure | Direct sulfur incorporation | Side reactions, formation of malodorous byproducts |

| Catalytic sulfurization | Metal halides, Lewis acids, sulfur, iodine | 0–170°C, pressure possible | Improved selectivity and yield | Catalyst cost, reaction complexity |

Research Findings and Considerations

- The reaction of thiols with thiophosphoryl chloride in the presence of catalysts is the most efficient and industrially preferred method for preparing dithiophosphoric acid esters, including the O,O-dibutyl derivatives.

- Sulfurization methods require careful control of temperature and pressure to minimize isomerization and side products.

- The presence of trichloromethyl groups necessitates mild conditions during their introduction to avoid decomposition or side reactions.

- Purification typically involves vacuum distillation due to the thermal sensitivity of the compounds and the need to remove excess reagents and byproducts.

- The use of additives such as iodine and nitrogen-containing amides enhances reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thiols and phosphines.

Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester involves its ability to form stable complexes with metal ions. This interaction can inhibit or promote various biochemical pathways depending on the specific metal and biological context. The compound’s reactivity with nucleophiles and electrophiles also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- Classified as an organophosphorus compound with thiophosphate and dithioperoxo functional groups.

Comparison with Structurally Similar Compounds

Phosphorochloridothioic Acid, O,O-Diethyl Ester (CAS 2524-04-1)

Structural Differences :

- Substituents : Diethyl (C₂H₅) groups instead of dibutyl (C₄H₉) and a chloride (Cl) instead of the trichloromethyl (CCl₃) group .

- Molecular Weight : 188.61 g/mol (vs. higher for the target compound due to larger substituents) .

Functional Comparison : - Reactivity: The chloride substituent increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the trichloromethyl group, which offers steric hindrance .

Formic Acid, Dithiobis[thio-, O,O-Dibutyl Ester (CAS 105-77-1)

Structural Differences :

- Core Structure : A xanthate (dithiocarbonate) backbone instead of a thiophosphate .

- Molecular Weight : 298.52 g/mol .

Functional Comparison : - Stability: Xanthates are prone to thermal decomposition, whereas thiophosphates like the target compound exhibit higher thermal stability due to P-S bonds .

- Applications: Primarily used as a vulcanization accelerator in rubber production, differing from the agrochemical focus of organophosphorus analogs .

Phosphoro(dithioperoxo)thioic Acid, O,O-Bis(2-Ethylhexyl) SS-(Trichloromethyl) Ester (CAS 71889-07-1)

Structural Differences :

- Substituents : Branched 2-ethylhexyl groups instead of linear butyl chains .

Functional Comparison : - Solubility: The branched ethylhexyl groups enhance lipophilicity, improving solubility in non-polar solvents compared to the dibutyl analog .

- Volatility : Longer/branched substituents reduce volatility, making this compound more persistent in environmental matrices .

Methidathion (CAS 950-37-8)

Structural Differences :

- Core Structure: Contains a thiadiazolinone ring and methyl groups instead of trichloromethyl and dibutyl substituents . Functional Comparison:

- Toxicity : Methidathion is a potent acetylcholinesterase inhibitor (LD₅₀ = 25–50 mg/kg in rats), whereas the target compound’s toxicity profile is undocumented but likely less acute due to bulkier substituents .

- Applications : Methidathion is a commercial insecticide, while the target compound’s applications remain speculative .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity Trends : Linear alkyl chains (e.g., dibutyl) improve stability but reduce solubility compared to branched analogs .

- Environmental Impact: Trichloromethyl groups may increase environmental persistence, similar to organochlorine pesticides, but data gaps exist for the target compound .

- Toxicity : Structural analogs like methidathion highlight the need for rigorous toxicological profiling of the target compound, particularly regarding neurotoxicity .

Biological Activity

Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester, commonly referred to as a dithiophosphate derivative, is a compound of significant interest in both agricultural and pharmaceutical applications due to its biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes phosphorus, sulfur, and chlorine atoms. The general formula can be represented as follows:

This structure contributes to its reactivity and biological interactions, particularly in enzyme inhibition and potential toxicity.

Biological Activity

1. Mechanism of Action:

Phosphoro(dithioperoxo)thioic acid derivatives are known to interact with various biological targets. The primary mechanisms include:

- Enzyme Inhibition: These compounds often act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, causing overstimulation of neural pathways.

- Oxidative Stress Modulation: The presence of sulfur in the structure allows for interactions with reactive oxygen species (ROS), potentially modulating oxidative stress responses in cells.

2. Toxicity Profiles:

Research indicates that the biological activity of phosphoro(dithioperoxo)thioic acid derivatives can lead to toxicity in various organisms:

- Aquatic Organisms: Studies have shown that exposure to these compounds can result in lethal effects on fish and invertebrates, indicating their potential as environmental pollutants.

- Mammalian Systems: In mammalian models, there is evidence of neurotoxic effects associated with prolonged exposure, particularly affecting the nervous system.

Case Studies

Case Study 1: AChE Inhibition

A study conducted on the effects of phosphoro(dithioperoxo)thioic acid on rat brain AChE activity demonstrated significant inhibition at doses as low as 0.5 mg/kg. This inhibition was correlated with behavioral changes indicative of neurotoxicity, such as tremors and seizures.

Case Study 2: Environmental Impact

Research assessing the impact of agricultural runoff containing this compound revealed substantial mortality rates in aquatic ecosystems. The LC50 values for common freshwater species were found to be in the range of 10-50 µg/L, underscoring the environmental risks associated with its use.

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester, and how can purity be validated?

- Methodological Answer: The compound is synthesized via esterification of dithioperoxo-thioic acid with dibutyl alcohol under anhydrous conditions, often catalyzed by H₂SO₄ or Lewis acids. Purity validation requires a combination of techniques:

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to monitor byproducts.

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ ~1.3–1.6 ppm for butyl CH₂ groups; δ ~3.5 ppm for thioperoxo-S bonds) .

- Elemental Analysis : Verify stoichiometry (C: 40.25%, H: 6.08%, S: 42.98%) against theoretical values .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Methodological Answer: Key properties include:

- Thermal Stability : Decomposition onset at ~200°C (TGA data recommended for batch-specific verification).

- Solubility : Lipophilic nature; soluble in chloroform, DCM, and THF; insoluble in water.

- Hygroscopicity : Store under inert gas (N₂/Ar) to prevent hydrolysis of SS-(trichloromethyl) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer: Discrepancies may arise from impurities or experimental conditions. Use:

- Controlled Atmosphere TGA : Compare decomposition profiles under N₂ vs. air to assess oxidative stability.

- DSC Analysis : Measure melting points and phase transitions (reported range: 120–130°C) to identify polymorphic variations .

- Batch Purity Correlation : Cross-reference stability data with HPLC purity (>98% recommended for reproducibility) .

Q. What strategies are effective in elucidating hydrolysis pathways of the SS-(trichloromethyl) group in aqueous environments?

- Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates at varying pH (e.g., pH 2–12) and temperatures (25–60°C) using LC-MS to detect intermediates like trichloromethanethiol.

- Isotopic Labeling : Use ³⁶Cl-labeled compound to trace chloride release via radiometric assays .

- Computational Modeling : DFT calculations to predict transition states and nucleophilic attack sites on the trichloromethyl moiety .

Q. How should conflicting spectroscopic data during structural elucidation be addressed?

- Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- X-ray Crystallography : Resolve ambiguities in sulfur bonding geometry (e.g., dithioperoxo vs. thiocarbonate configurations).

- IR Spectroscopy : Confirm S=O (1050–1150 cm⁻¹) and C-S (600–700 cm⁻¹) stretches to rule out oxidation artifacts .

Safety and Toxicity Considerations

Q. What safety protocols are essential given the compound’s toxicity profile?

- Methodological Answer:

- Exposure Mitigation : Use fume hoods, nitrile gloves, and sealed containers (LD₅₀ = 2700 mg/kg in mice; neurotoxic effects observed ).

- Emergency Procedures : Neutralize spills with 10% NaHCO₃ solution to hydrolyze reactive groups.

- Waste Disposal : Incinerate at >1000°C with scrubbing for sulfur/chloride byproducts .

Data Analysis and Interpretation

Q. How can computational tools enhance understanding of this compound’s reactivity?

- Methodological Answer:

- Molecular Dynamics Simulations : Model interactions with biomolecules (e.g., acetylcholinesterase inhibition for pesticidal studies).

- QSAR Modeling : Predict acute toxicity endpoints (e.g., LC₅₀ for aquatic organisms) using logP and electrophilicity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.